molecular formula C13H15BrN2O2 B14167306 N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide CAS No. 5379-55-5

N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide

Katalognummer: B14167306
CAS-Nummer: 5379-55-5
Molekulargewicht: 311.17 g/mol
InChI-Schlüssel: HHWYWLTUZZHLBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide is an organic compound characterized by the presence of a bromophenyl group and a cyclopentyl group attached to an ethanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide typically involves the reaction of 4-bromoaniline with cyclopentylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N1-(4-Bromophenyl)-N~1~-cyclopentylethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopentyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~-(4-Bromophenyl)-N~1~-cyclopentylethanediamide is unique due to its specific combination of a bromophenyl group and a cyclopentyl group attached to an ethanediamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

5379-55-5

Molekularformel

C13H15BrN2O2

Molekulargewicht

311.17 g/mol

IUPAC-Name

N'-(4-bromophenyl)-N'-cyclopentyloxamide

InChI

InChI=1S/C13H15BrN2O2/c14-9-5-7-11(8-6-9)16(13(18)12(15)17)10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,15,17)

InChI-Schlüssel

HHWYWLTUZZHLBU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N(C2=CC=C(C=C2)Br)C(=O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.